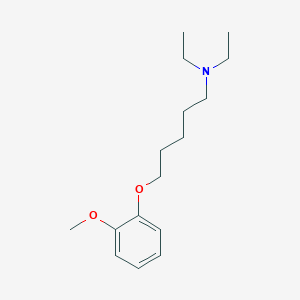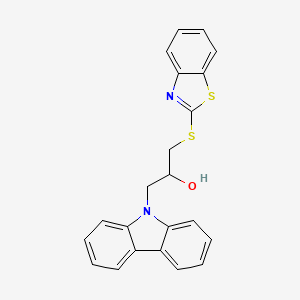
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPE is a selective agonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses.
Mécanisme D'action
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine binds selectively to the 5-HT1A receptor and activates its signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been shown to have anxiolytic and antidepressant effects in animal models, as well as in clinical trials. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been found to increase the release of these neurotransmitters in certain brain regions, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a selective agonist of the 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for research on N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine and its therapeutic applications. One area of interest is the potential use of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as a treatment for anxiety and depression in humans. Clinical trials have shown promising results, but further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is the development of new drugs that target the 5-HT1A receptor, based on the structure and activity of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine. Finally, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine could be used as a tool to investigate the role of the 5-HT1A receptor in other physiological processes, such as pain perception and appetite regulation.
Conclusion
In conclusion, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a chemical compound that has significant potential as a research tool and therapeutic agent. Its selective agonist activity at the 5-HT1A receptor makes it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also shown promising results as a treatment for anxiety and depression in humans. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine.
Méthodes De Synthèse
The synthesis of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine involves the reaction of 2-methoxyphenol with 1-bromo-5-diethylamino-pentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction to form N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as the final product. The purity of the synthesized N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been extensively studied in various scientific fields, including neuroscience, pharmacology, and psychiatry. One of the primary applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is in the study of the serotonin 5-HT1A receptor and its role in regulating mood, anxiety, and stress responses. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is used as a selective agonist of the 5-HT1A receptor to investigate its effects on neurotransmitter release, neuronal activity, and behavior.
Propriétés
IUPAC Name |
N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-4-17(5-2)13-9-6-10-14-19-16-12-8-7-11-15(16)18-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSEFRHRZKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)

![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)

![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)